Cas no 1248093-70-0 (2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol)

2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol
- AM91288
- 2-(Cyclopropylthiophen-3-ylmethylamino)ethanol
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- Inchi: 1S/C10H15NOS/c12-5-4-11(10-1-2-10)7-9-3-6-13-8-9/h3,6,8,10,12H,1-2,4-5,7H2
- InChI Key: VWTOPBWBEPHJCE-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CN(CCO)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 161
- Topological Polar Surface Area: 51.7
2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 087169-500mg |
2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol |
1248093-70-0 | 500mg |
£320.00 | 2022-02-28 |
2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol Related Literature
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
Additional information on 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol
Recent Advances in the Study of 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol (CAS: 1248093-70-0)
In recent years, the compound 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol (CAS: 1248093-70-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and thiophene moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
One of the key areas of interest is the compound's interaction with specific biological targets. Recent research published in the Journal of Medicinal Chemistry (2023) highlights its affinity for G-protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. The study utilized advanced computational modeling and in vitro assays to demonstrate that 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol exhibits selective binding to serotonin receptors, suggesting its potential as a novel antidepressant or anxiolytic agent.
Another significant development is the exploration of its metabolic stability and pharmacokinetic profile. A study conducted by researchers at the University of Cambridge (2024) employed high-performance liquid chromatography (HPLC) and mass spectrometry to analyze the compound's stability under physiological conditions. The results indicated that 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol has a favorable half-life and bioavailability, making it a viable candidate for further preclinical testing.
In addition to its therapeutic potential, recent synthetic chemistry advancements have improved the scalability and purity of 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol. A patent filed by a leading pharmaceutical company (2023) describes an optimized synthetic route that reduces byproduct formation and enhances yield. This innovation is expected to facilitate large-scale production for clinical trials and eventual commercialization.
Despite these promising findings, challenges remain. For instance, the compound's potential off-target effects and long-term safety profile require further investigation. Ongoing studies are employing CRISPR-Cas9 gene editing and animal models to assess its toxicity and efficacy in vivo. Preliminary data from these studies are expected to be published in late 2024.
In conclusion, 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol (CAS: 1248093-70-0) represents a compelling area of research in chemical biology and drug discovery. Its unique structural features, combined with its promising pharmacological properties, position it as a potential lead compound for treating neurological and psychiatric disorders. Future research should focus on addressing the remaining challenges and advancing the compound through the drug development pipeline.
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